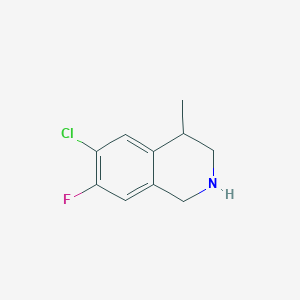![molecular formula C13H14BrNO B13696835 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobicyclo[420]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves a multi-step process. One common synthetic route starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a series of steps, including Grignard reactions and cyclization, to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific molecular targets, potentially leading to new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. This interaction is often mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites .
Comparison with Similar Compounds
Similar compounds include other bicyclic structures with bromine atoms, such as 2-Bromobicyclo[4.2.0]octa-1,3,5-triene and 3-Bromobicyclo[4.2.0]octa-1,3,5-triene Compared to these compounds, 2-(2-Bromobicyclo[42
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(2-bromo-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H14BrNO/c1-13(2)7-16-12(15-13)10-6-9-8(10)4-3-5-11(9)14/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
DCIKAJCPCNPBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2CC3=C2C=CC=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


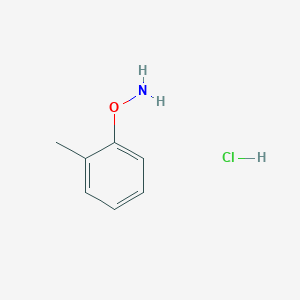

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
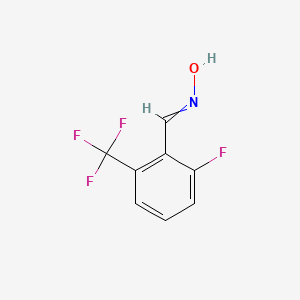

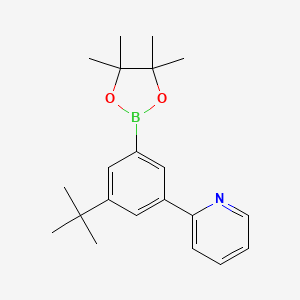
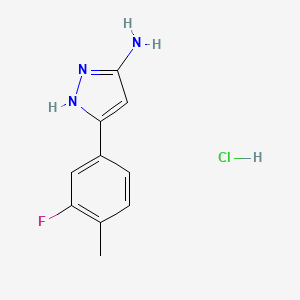

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)
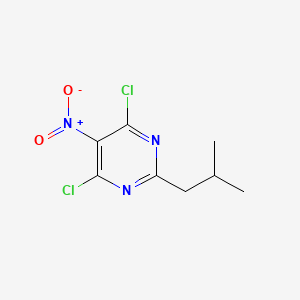

![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
